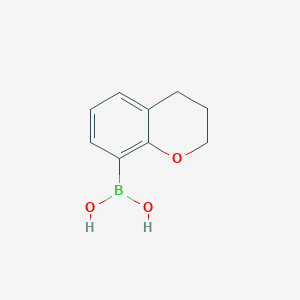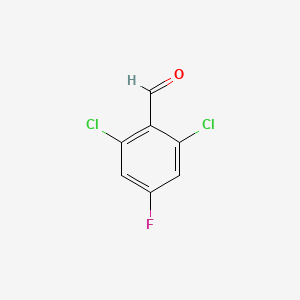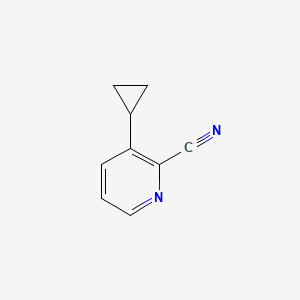
3-环丙基吡啶甲腈
描述
Molecular Structure Analysis
The molecular structure of CPPN is represented by the formula C9H8N2 . The InChI code for CPPN is 1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 .Physical And Chemical Properties Analysis
CPPN has a molecular weight of 144.17 g/mol and a melting point of 119 °C. It is insoluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. CPPN is a weak base with a pKa of 1.79 and has a logP of 2.4, indicating moderate lipophilicity.科学研究应用
环丙烷中的 C-H 官能化
- 研究人员开发了一种钯催化的、吡啶酰胺促进的环丙烷的有效 C-H 芳基化方法,展示了一种对这些化合物进行官能化的实用方法。该方法允许使用各种芳基碘作为偶联伙伴,导致顺式取代的环丙基吡啶酰胺的独家形成 (Roman 和 Charette,2013)。
铱配合物中的光物理性质
- 一项关于杂配环金属化 Ir(III) 配合物(包括 Ir(Fppy)2(dmb))的研究报告了它们的合成和全面的光物理性质。这些配合物由于其高发射效率和光物理性质的热敏性,在发光器件和温度传感器中显示出潜力 (Zanoni 等人,2014)。
苯并氮杂菲异喹啉酮的合成
- 报道了通过环加成反应合成 3-芳基异喹啉及其随后使用闭环复分解 (RCM) 反应转化为苯并[3,4]氮杂菲[1,2-b]异喹啉酮。该方法为合成这些杂环化合物提供了一种有用的方法 (Van 等人,2011)。
不对称催化
- 已经合成了一种新的光学活性 3,5-二硝基水杨酸唑啉,并将其用作不对称环丙烷化反应的原位催化剂。这一发展为不对称催化领域提供了新的视角 (Brunner 和 Haßler,1998)。
螺吲哚啉的合成
- 描述了一种使用钯 (0) 催化的 C-H 官能化合成环丙基螺吲哚啉的创新方法。该过程允许创建官能化的吲哚啉支架,突出了螺吲哚啉在化学合成中的多功能性 (Saget 等人,2013)。
安全和危害
属性
IUPAC Name |
3-cyclopropylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCVAZUZHHNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698963 | |
| Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylpicolinonitrile | |
CAS RN |
878805-22-2 | |
| Record name | 3-Cyclopropylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

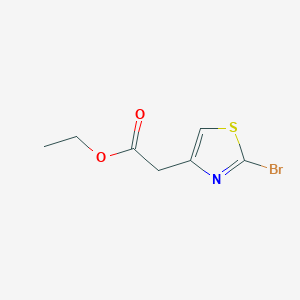
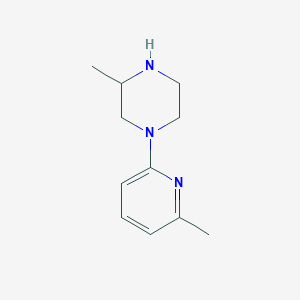
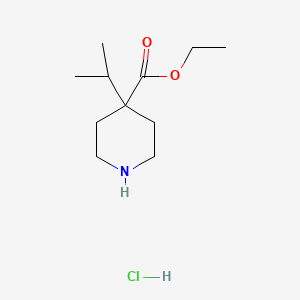
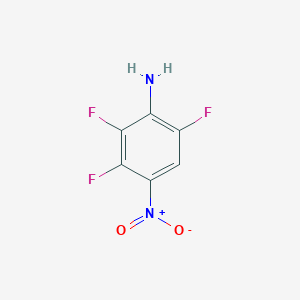
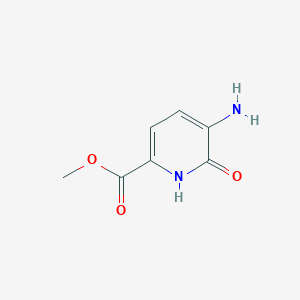
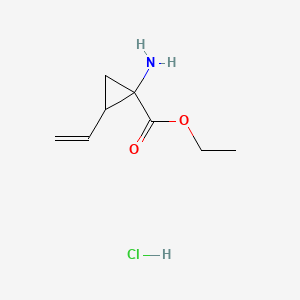

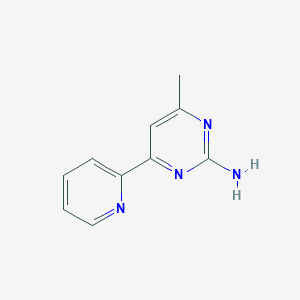
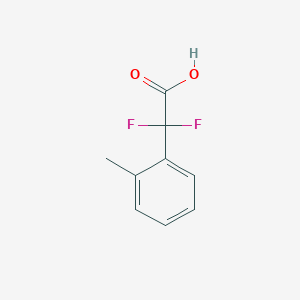
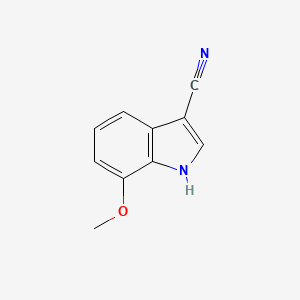
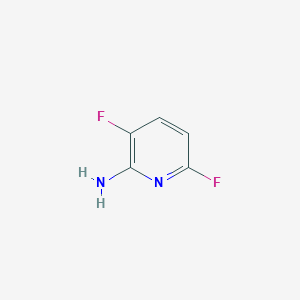
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
